molecular formula C11H11FO3 B8305373 2-Fluoro-4-methoxycinnamic acid methyl ester

2-Fluoro-4-methoxycinnamic acid methyl ester

Cat. No. B8305373
M. Wt: 210.20 g/mol
InChI Key: YUIHJWVNGQTMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-methoxycinnamic acid methyl ester is a useful research compound. Its molecular formula is C11H11FO3 and its molecular weight is 210.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-4-methoxycinnamic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-methoxycinnamic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Fluoro-4-methoxycinnamic acid methyl ester

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

methyl 3-(2-fluoro-4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C11H11FO3/c1-14-9-5-3-8(10(12)7-9)4-6-11(13)15-2/h3-7H,1-2H3

InChI Key

YUIHJWVNGQTMNF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)OC)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (60% in mineral oil, 3.11 g, 77.86 mmol) is suspended in dry tetrahydrofuran (160 mL) and cooled to 0° C. Trimethylphosphonoacetate (14.18 g, 77.86 mmol) is added and the mixture stirred at 0° C. for 30 minutes. 2-Fluoro-4-methoxybenzaldehyde (10 g, 64.88 mmol) is added and the mixture stirred overnight at room temperature. (Carbethoxymethylene)triphenylphosphorane (11.3 g, 32.44 mmol) is added and the mixture stirred for 3 hours. Saturated aqueous ammonium chloride solution is added and the mixture extracted with ethyl acetate. The organic phase is dried and the solvent removed under vacuum. The residue is purified by flash chromatography (5% ethyl acetate in cyclohexane) to give the title compound (yield 13.85 g).
Quantity
3.11 g
Type
reactant
Reaction Step One
Name
Trimethylphosphonoacetate
Quantity
14.18 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
11.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
160 mL
Type
solvent
Reaction Step Six

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